2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine

Catalog No.
S6747170
CAS No.
2548978-86-3
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine

CAS Number

2548978-86-3

Product Name

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine

IUPAC Name

2-methyl-3-(oxetan-2-ylmethoxy)pyrazine

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-7-9(11-4-3-10-7)13-6-8-2-5-12-8/h3-4,8H,2,5-6H2,1H3

InChI Key

IXSWNWBJWOFUQQ-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1OCC2CCO2

Canonical SMILES

CC1=NC=CN=C1OCC2CCO2

2-Methyl-3-[(oxetan-2-yl)methoxy]pyrazine is an organic compound characterized by a pyrazine ring, which consists of two nitrogen atoms and four carbon atoms arranged in a six-membered aromatic structure. This compound features a methyl group at the second position and an oxetan-2-ylmethoxy group at the third position of the pyrazine ring. The presence of the oxetane ring contributes unique chemical properties and potential reactivity, making this compound of interest in various fields such as medicinal chemistry and synthetic organic chemistry.

The chemical reactivity of 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine can be attributed to its functional groups. The oxetane ring is known for its strain, which can lead to ring-opening reactions under certain conditions. This property allows for further functionalization of the molecule, potentially leading to derivatives with enhanced biological activity or altered physicochemical properties. Additionally, the methoxy group can participate in nucleophilic substitution reactions, making it a valuable site for further chemical modifications.

The synthesis of 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine typically involves several key steps:

  • Formation of the Oxetane Ring: This can be achieved through various methods, such as intramolecular cyclization of epoxides or halocyclization of alcohols.
  • Attachment to Pyrazine: The oxetane ring is then linked to the pyrazine ring via nucleophilic substitution reactions.
  • Optimization for Yield: Industrial methods may employ continuous flow reactors and other techniques to enhance yield and reduce production costs.

2-Methyl-3-[(oxetan-2-yl)methoxy]pyrazine has potential applications in:

  • Medicinal Chemistry: As a candidate for drug development due to its unique structure.
  • Synthetic Organic Chemistry: Serving as an intermediate in the synthesis of more complex molecules.
  • Biological Studies: Investigating the effects of pyrazine derivatives on various biological systems .

Several compounds exhibit structural similarities to 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Methoxy-3-methylpyrazineContains a methoxy group and a methyl group on pyrazineCommonly used in flavoring and fragrance
2-Isobutyl-3-methoxypyrazineFeatures an isobutyl group instead of oxetaneKnown for its role in wine aroma
2-Methyl-6-(oxetan-2-yl)methoxypyrazineMethyl group at position six instead of threePotentially different biological activities
2-(Oxetan-2-yl)methoxy-pyrazineLacks a methyl group but retains oxetaneMay show different reactivity patterns

These compounds highlight the structural diversity within pyrazines and their potential applications across various fields, emphasizing the unique attributes that 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine brings due to its specific substitutions and functional groups .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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